molecular formula C13H11Cl2NO2 B12316715 (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B12316715
M. Wt: 284.13 g/mol
InChI Key: QUGMMFYCLGONIK-UHFFFAOYSA-N
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Description

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with a unique structure that includes multiple chiral centers and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopenta[c]quinoline core: This step may involve cyclization reactions using appropriate precursors.

    Introduction of chlorine atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the carboxylic acid group: This can be achieved through oxidation reactions or by introducing a carboxyl group via carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to other functional groups.

    Reduction: Reduction of the quinoline ring or the carboxylic acid group.

    Substitution: Chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce a variety of substituted quinolines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Properties

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H11Cl2NO2/c14-8-4-5-9(15)12-10(8)6-2-1-3-7(6)11(16-12)13(17)18/h1-2,4-7,11,16H,3H2,(H,17,18)

InChI Key

QUGMMFYCLGONIK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)Cl)C(=O)O

Origin of Product

United States

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